N-(2,4-Dinitrophenyl)-L-alanine
Overview
Description
N-(2,4-Dinitrophenyl)-L-alanine (DNP-L-alanine) is an important organic compound used in a variety of scientific research applications. It is a structural analog of L-alanine, a naturally occurring amino acid, and has a range of biochemical and physiological effects. It is used in laboratory experiments to study the structure and function of proteins and other macromolecules, as well as to investigate the mechanisms of action of various drugs. DNP-L-alanine has many advantages and limitations for use in laboratory experiments, and there are a number of future directions for research in this area.
Scientific Research Applications
Marfey's Reagent and Amino Acid Analysis N-(2,4-Dinitrophenyl)-L-alanine is commonly used in the form of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) for amino acid analysis. It serves as a pre-column derivatizing reagent for separating enantiomeric isomers of amino acids and amine compounds, proving useful in analyzing amino acids, short peptides, and pharmaceutical compounds. This method has advantages over other pre-column derivatization techniques and direct chromatographic separations, including its use in orthogonal analysis and enantiomeric purity analysis of selenoamino acids using element-specific detection (B'hymer, Montes-Bayón, & Caruso, 2003).
Optical Resolution of Amino Acids The compound is used in the optical resolution of various amino acids. For instance, a bovine serum albumin silica column can effectively separate enantiomers of N-(2,4-dinitrophenyl)-amino acids, a process critical in determining the bacterial marker compounds present in cell wall hydrolysates (Allenmark & Andersson, 1986).
Amino Acid Derivatization and Separation The compound, as 1-fluoro-2,4-dinitrophenyl-5-l-alanine amide, is synthesized for reactions with mixtures of L- and D-amino acids. The resulting diastereomers can be separated and quantified using high-performance liquid chromatography (HPLC), useful for determining the relative content of each isomer in amino acid mixtures (Marfey, 1984).
Chromatographic Studies and Conformational Analysis The 2,4-dinitrophenyl derivatives of α-amino acids are also crucial in studying the CD spectra and absolute configuration of specific amino acids. Such studies are essential in understanding the structural aspects of amino acids and their derivatives (Kawai et al., 1985).
Applications in Biochemistry and Molecular Biology N-(2,4-Dinitrophenyl)-L-alanine derivatives are used in synthesizing peptides and studying their interactions, polymerization, and molecular structures, thereby playing a vital role in biochemistry and molecular biology research (Buttrey, Jones, & Walker, 1975).
Peptide and Protein Analysis This compound is instrumental in peptide and protein analysis, serving as a reagent for the racemization studies of amino acids and peptides. It is used in monitoring racemization in peptides, amino acids, and their derivatives through HPLC and pre-column derivatization (Szókán, Mezö, & Hudecz, 1988).
Expanding the Genetic Code The compound has found applications in genetic engineering, specifically in expanding the genetic code for dinitrophenyl haptens. This allows for the introduction of dinitrophenyl-containing unnatural amino acids into proteins, which can have applications in biosensing, immunology, and therapeutics (Ren et al., 2015).
properties
IUPAC Name |
(2S)-2-(2,4-dinitroanilino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O6/c1-5(9(13)14)10-7-3-2-6(11(15)16)4-8(7)12(17)18/h2-5,10H,1H3,(H,13,14)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHLKORVTUUSBC-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-Dinitrophenyl)-L-alanine | |
CAS RN |
1655-52-3 | |
Record name | 2,4-Dinitrophenyl-L-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1655-52-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2,4-Dinitrophenyl)alanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001655523 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2,4-dinitrophenyl)-L-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.219 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(2,4-DINITROPHENYL)-L-ALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5M29FY4MQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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